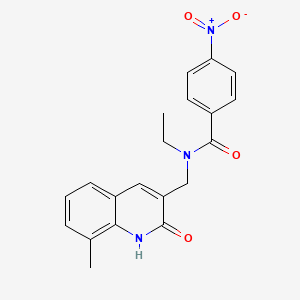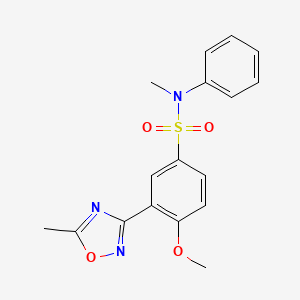
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-3-carboxamide, commonly known as CHEB, is a chemical compound that has gained attention in the scientific community due to its potential medicinal properties. CHEB belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of CHEB is not fully understood. However, studies have shown that it interacts with various molecular targets, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). CHEB has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the production of TNF-α, a pro-inflammatory cytokine, and NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CHEB has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammatory diseases. It also exhibits antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, CHEB has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
Advantages and Limitations for Lab Experiments
CHEB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, there are also limitations to its use. CHEB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for research on CHEB. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential as an antitumor agent. Studies have shown that CHEB exhibits antitumor activity in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Finally, the mechanism of action of CHEB is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Synthesis Methods
The synthesis of CHEB involves the reaction of 2-ethoxy-5-chlorobenzenesulfonyl chloride with piperidine-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with propargyl bromide to obtain CHEB. The reaction scheme is shown below:
Scientific Research Applications
CHEB has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Several studies have investigated the effects of CHEB on various biological systems, including the immune system, nervous system, and cardiovascular system.
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15(2)26-32(28,29)22-13-16(9-11-21(22)30-3)23(27)25-19-14-17(24)10-12-20(19)31-18-7-5-4-6-8-18/h4-15,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPWDYZVLBGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
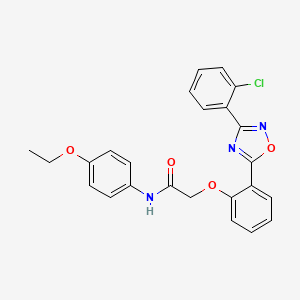
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
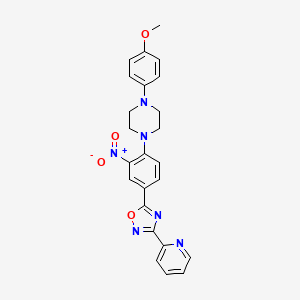
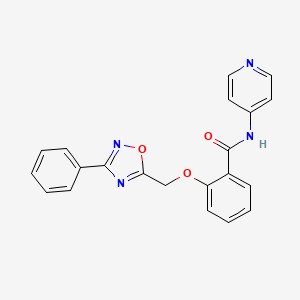
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)

